molecular formula C14H21Cl2NO3 B3895675 1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride

1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride

Cat. No.: B3895675
M. Wt: 322.2 g/mol
InChI Key: JNDKLVHTLDXESP-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications. This compound features a morpholine ring, a chlorinated phenoxy group, and a propanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final step involves the conversion of the product to its hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propionic acid (mecoprop): Another chlorinated phenoxy compound used as a herbicide.

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    4-chloro-2-methylphenoxyacetic acid (MCPA): A herbicide with similar structural features.

Uniqueness

1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride is unique due to its combination of a morpholine ring and a chlorinated phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3.ClH/c1-11-8-12(15)2-3-14(11)19-10-13(17)9-16-4-6-18-7-5-16;/h2-3,8,13,17H,4-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDKLVHTLDXESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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